

Foreword: The Strategic Role of Fluorine in Modern Drug Discovery

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *(Chlorodifluoromethyl)benzene*

Cat. No.: *B1584488*

[Get Quote](#)

The introduction of fluorine and fluorinated moieties into molecular scaffolds has become a cornerstone of contemporary medicinal chemistry. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered electronic character—can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile.^[1] Among the diverse array of fluorine-containing building blocks, **(Chlorodifluoromethyl)benzene** (CAS No. 349-50-8) emerges as a particularly versatile intermediate. Its chlorodifluoromethyl (-CF₂Cl) group serves not merely as a static structural element but as a reactive handle—a "difluorinated lynchpin"—that opens avenues for rapid molecular diversification, making it an invaluable tool for researchers and drug development professionals.^[2] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, grounded in field-proven insights for the senior scientist.

Section 1: Core Physicochemical and Safety Profile

A foundational understanding of a reagent's properties is paramount for its effective and safe utilization in experimental design. **(Chlorodifluoromethyl)benzene** is a colorless liquid under standard conditions.^[3] Its key identifiers and properties are summarized below.

1.1: Key Identifiers and Properties

Property	Value	Source(s)
CAS Number	349-50-8	[4] [5]
Molecular Formula	C ₇ H ₅ ClF ₂	[4] [5]
Molecular Weight	162.56 g/mol	[4] [5]
Density	1.233 g/mL at 25 °C	[3] [4]
Boiling Point	142.6 °C	[3]
Flash Point	37.2 °C (99.0 °F)	[4] [5]
Refractive Index	n _{20/D} 1.464	[4] [5]
InChI Key	RPSUKAMDJCKXAF- UHFFFAOYSA-N	[4] [5]
SMILES	FC(F)(Cl)c1ccccc1	[4] [5]

1.2: Hazard and Safety Data

(Chlorodifluoromethyl)benzene is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.[\[4\]](#)[\[5\]](#) Adherence to appropriate safety protocols is critical to mitigate risks.

Hazard Classification	GHS Hazard Statement(s)	Precautionary Code(s)
Flammable Liquid, Cat. 3	H226: Flammable liquid and vapor	P210
Acute Toxicity, Oral, Cat. 4	H302: Harmful if swallowed	P301 + P312
Skin Irritation, Cat. 2	H315: Causes skin irritation	-
Eye Irritation, Cat. 2	H319: Causes serious eye irritation	P305 + P351 + P338
Acute Toxicity, Inhalation, Cat. 2	H330: Fatal if inhaled	P304 + P340 + P310
STOT SE, Cat. 3	H335: May cause respiratory irritation	-

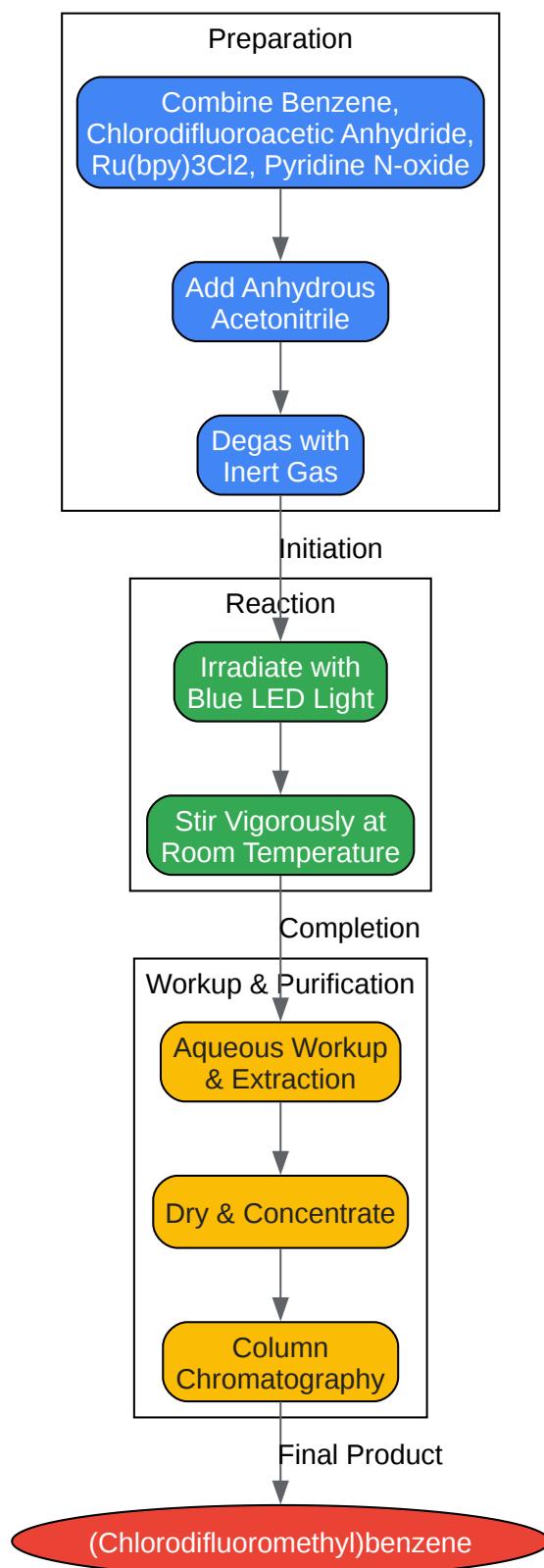
Handling Recommendations: Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. All sources of ignition should be eliminated from the work area.[\[6\]](#)[\[7\]](#)

Section 2: Synthesis and Strategic Reactivity

The utility of **(Chlorodifluoromethyl)benzene** stems from its accessibility and the versatile reactivity of the $-CF_2Cl$ group. Modern synthetic methods allow for its direct installation onto aromatic rings, providing a crucial entry point for further chemical exploration.

2.1: Synthesis via Visible-Light Promoted Radical Chlorodifluoromethylation

A robust and operationally simple method for synthesizing **(Chlorodifluoromethyl)benzene** involves the direct radical chlorodifluoromethylation of benzene.[\[2\]](#) This approach leverages visible-light photoredox catalysis, which offers mild reaction conditions and broad functional group tolerance, making it highly attractive for complex molecule synthesis.[\[2\]](#)[\[8\]](#)


Objective: To synthesize **(Chlorodifluoromethyl)benzene** from benzene via a visible-light-mediated radical reaction.

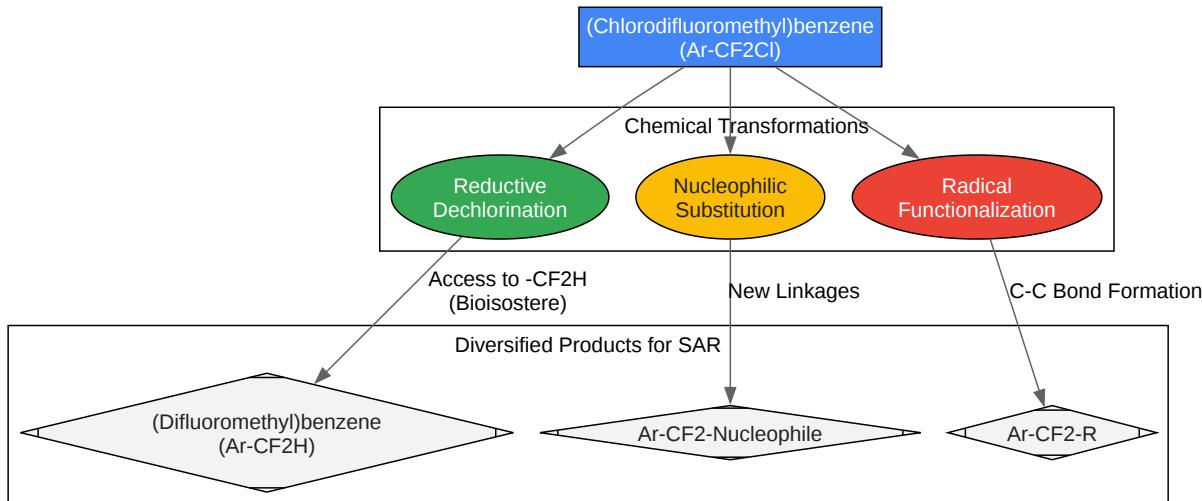
Materials:

- Benzene (starting material)
- Chlorodifluoroacetic anhydride (CF₂Cl source)
- Tris(2,2'-bipyridyl)ruthenium(II) chloride (Ru(bpy)₃Cl₂, photocatalyst)
- Pyridine N-oxide (additive)
- Acetonitrile (solvent)
- Blue LED light source

Procedure:

- Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add benzene (1.0 equiv.), chlorodifluoroacetic anhydride (1.5 equiv.), pyridine N-oxide (1.5 equiv.), and Ru(bpy)₃Cl₂ (1 mol %).
- Solvent Addition: Add anhydrous acetonitrile to achieve the desired concentration.
- Degassing: Seal the vessel and degas the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can quench the excited state of the photocatalyst.
- Initiation: Place the reaction vessel approximately 5-10 cm from a blue LED light source and begin vigorous stirring.
- Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or ¹⁹F NMR spectroscopy until the starting material is consumed.
- Workup: Upon completion, quench the reaction and perform a standard aqueous workup followed by extraction with an organic solvent (e.g., ethyl acetate).
- Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography to yield pure **(Chlorodifluoromethyl)benzene**.[\[2\]](#)

[Click to download full resolution via product page](#)


Caption: Workflow for the synthesis of **(Chlorodifluoromethyl)benzene**.

2.2: The -CF₂Cl Group as a "Difluorinated Linchpin"

The synthetic power of **(Chlorodifluoromethyl)benzene** lies in the reactivity of the -CF₂Cl group, which serves as a versatile precursor to other valuable difluoromethyl moieties.^[2] This transformability is crucial in drug discovery for structure-activity relationship (SAR) studies.

- Reductive Dechlorination: The chlorine atom can be selectively removed under basic hydrogenolysis conditions to generate the corresponding difluoromethyl (-CF₂H) group.^[2] The -CF₂H group is a highly sought-after bioisostere for hydroxyl and thiol groups and can act as a hydrogen bond donor.^[9]
- Nucleophilic Substitution: The C-Cl bond can be targeted for substitution reactions, enabling the introduction of various nucleophiles to generate diverse aryl-CF₂-Nu structures.
- Radical Reactions: The chlorodifluoromethyl group can be a source of the PhCF₂ radical, which can be trapped by various partners to form new C-C bonds.^[10]

This multi-faceted reactivity allows chemists to rapidly generate a library of analogs from a single intermediate, accelerating the drug discovery process.

[Click to download full resolution via product page](#)

Caption: The -CF₂Cl group as a linchpin for molecular diversification.

Section 3: Applications in Pharmaceutical Research

The incorporation of fluorinated groups is a proven strategy to enhance the drug-like properties of a molecule.^[1] **(Chlorodifluoromethyl)benzene** provides a gateway to introduce difluorinated motifs that are of high interest in medicinal chemistry.

- **Metabolic Stability:** The strong carbon-fluorine bond is resistant to metabolic oxidation by cytochrome P450 enzymes.^[1] Replacing a metabolically labile position on an aromatic ring with a -CF₂H or related group (derived from -CF₂Cl) can block this pathway, thereby increasing the compound's half-life and bioavailability.
- **Modulation of Physicochemical Properties:** Fluorine substitution significantly alters a molecule's lipophilicity (logP) and acidity/basicity (pKa). These parameters are critical for

membrane permeability, solubility, and target binding affinity. The -CF₂H group, for instance, is more lipophilic than a hydroxyl group but can still participate in hydrogen bonding.

- Bioisosterism: The difluoromethylene (-CF₂-) group is a well-established bioisostere for an ether oxygen, while the difluoromethyl (-CF₂H) group can mimic hydroxyl or thiol groups.[\[9\]](#) [\[11\]](#) This strategy of bioisosteric replacement allows for the fine-tuning of a lead compound's properties to overcome liabilities while retaining desired biological activity.[\[11\]](#)

The utility of **(Chlorodifluoromethyl)benzene** as a synthetic intermediate grants access to these crucial motifs, particularly for electron-rich aromatic systems where direct difluoromethylation can be challenging.[\[2\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,3-Bis(chlorodifluoromethyl)benzene | 52695-47-3 | Benchchem [benchchem.com]
- 2. Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)Arene Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (CHLORODIFLUOROMETHYL)BENZENE CAS#: 349-50-8 [m.chemicalbook.com]
- 4. (Chlorodifluoromethyl)benzene 96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. (氯二氟甲基) 苯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. BJOC - Visible-light-promoted radical cyclisation of unactivated alkenes in benzimidazoles: synthesis of difluoromethyl- and aryldifluoromethyl-substituted polycyclic imidazoles [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. 1-Chloro-2-(chlorodifluoromethyl)benzene|CAS 115345-92-1 [benchchem.com]

- 11. C–F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Foreword: The Strategic Role of Fluorine in Modern Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584488#chlorodifluoromethyl-benzene-cas-number-349-50-8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com